molecular formula C6H7NO3S B3427026 Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate CAS No. 56196-66-8

Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate

Cat. No.: B3427026
CAS No.: 56196-66-8
M. Wt: 173.19 g/mol
InChI Key: YERBFSSSKXIGIJ-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Thiazolidine (B150603) Chemistry

The journey of thiazolidine chemistry is a rich narrative that spans over a century, marking its territory in the broader field of heterocyclic chemistry. Thiazolidine itself is a five-membered saturated ring containing a sulfur and a nitrogen atom. wikipedia.org The exploration into its derivatives, particularly those with carbonyl groups, has led to significant breakthroughs. The 2,4-thiazolidinedione (B21345) (TZD) scaffold, a key related structure, has been a focal point of extensive research. nih.gov

The initial impetus for the intensive study of thiazolidines and their derivatives came with the discovery of their diverse biological activities. Since their first reported use in 1954, derivatives of the thiazolidine core have been recognized for a variety of pharmacological effects. researchgate.net A pivotal moment in the evolution of this chemical class was the development of the "glitazones," a group of drugs based on the thiazolidinedione structure. wikipedia.org The first member of this class to draw significant attention from medicinal chemists was ciglitazone. nih.gov This was followed by the development and approval of drugs like pioglitazone (B448) and rosiglitazone (B1679542) in the late 1990s. nih.govwikipedia.org These developments firmly established the thiazolidine core as a "privileged scaffold" in medicinal chemistry, capable of interacting with a wide range of biological targets. researchgate.net

The synthetic history of these compounds is equally noteworthy. Early methods focused on condensation reactions to construct the heterocyclic ring. nih.gov Over the years, synthetic methodologies have evolved, becoming more sophisticated and allowing for a greater diversity of substitutions on the core structure, thereby enabling the exploration of a vast chemical space. nih.govnih.gov

Significance of the 4-Oxo-1,3-thiazolidin-2-ylidene Core in Heterocyclic Synthesis

The 4-oxo-1,3-thiazolidin-2-ylidene core is a prominent structural component in modern organic and medicinal chemistry. researchgate.net Its significance stems from its synthetic accessibility and the ease with which it can be functionalized, making it an attractive building block for creating diverse molecular libraries. nih.gov The core structure features several reactive sites that allow for chemical modifications, leading to a wide range of derivatives. nih.gov

One of the most common and effective methods for introducing diversity at the 5-position of the related 4-thiazolidinone (B1220212) ring is the Knoevenagel condensation. nih.gov This reaction involves the condensation of the active methylene (B1212753) group at the C5 position with various aldehydes and ketones, leading to the formation of 5-ylidene derivatives. nih.gov The exocyclic double bond created in this process extends the conjugation of the system and provides a rigid framework for further functionalization.

The synthesis of the core itself can be achieved through various routes, often involving multicomponent reactions that allow for the construction of the heterocyclic ring and the introduction of substituents in a single step. nih.gov For instance, the reaction of amines, carbon disulfide, and dialkyl acetylenedicarboxylates can yield rhodanine (B49660) derivatives, which are closely related to the 4-oxo-1,3-thiazolidin-2-ylidene structure. nih.gov The versatility of the core is further demonstrated by its use in [2+3]-cyclocondensation reactions to build 5-ylidene-4-thiazolidinones. nih.gov This synthetic tractability has cemented the 4-oxo-1,3-thiazolidin-2-ylidene moiety and its parent 4-thiazolidinone structures as fundamental tools for chemists. nih.gov

Overview of Academic Research Trajectories for Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its Analogs

Academic research into this compound and its analogs is multifaceted, primarily focusing on their synthesis and the exploration of their chemical and biological properties. The core structure, with its exocyclic double bond conjugated to an acetate (B1210297) group, presents an interesting template for chemical exploration.

Synthesis and Characterization: The synthesis of this compound and its derivatives often involves the condensation of a suitable precursor, such as a thiourea (B124793) derivative, with a reactant that provides the rest of the heterocyclic ring and the exocyclic acetate moiety. mdpi.comnih.gov Researchers have explored various synthetic strategies to produce a library of analogs with different substituents on the thiazolidine ring. nih.govnih.gov The characterization of these newly synthesized compounds is typically achieved through spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, with single-crystal X-ray analysis sometimes used to definitively determine their structure. mdpi.comnih.gov Studies have confirmed the Z conformation for related (oxothiazolidin-2-ylidene)acetamides, where an intramolecular S···O interaction stabilizes the structure. nih.gov

Below is a table detailing the basic chemical information for the parent compound.

PropertyValue
Compound Name This compound
CAS Number 26239-22-5 scbt.com
Molecular Formula C₆H₇NO₃S scbt.com
Molecular Weight 173.19 g/mol scbt.com
Monoisotopic Mass 173.01466 Da uni.lu

Exploration of Analogs and Derivatives: The research extends beyond the parent compound to a wide range of analogs. These include derivatives where the methyl ester is replaced by other esters or amides, and where substituents are introduced at the N3 position of the thiazolidine ring. fabad.org.trnih.gov For example, studies have reported the synthesis of various 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides and evaluated their potential as antimicrobial agents. fabad.org.trresearchgate.net Other research has focused on creating hybrid molecules by linking the 4-oxo-1,3-thiazolidin-2-ylidene)acetate moiety to other heterocyclic systems to investigate synergistic effects. nih.govnih.gov

The following table presents selected examples of analogs and the focus of the research associated with them.

Analog StructureResearch Focus
2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamidesSynthesis and evaluation for antimicrobial and antifungal activity. fabad.org.trresearchgate.net
(2,4-Dioxothiazolidin-5-yl/ylidene)acetic acid derivativesSynthesis and antibacterial activity of hybrids with rhodanine and 2-thiohydantoin (B1682308) moieties. nih.gov
2-((Z)-4-oxo-2-((E)-(2-oxoacenaphthylen-1-(2H)-ylidene)hydrazono)-3-phenyl-thiazolidin-5-ylidene)acetateSynthesis from thiosemicarbazones and investigation of reaction mechanisms. nih.gov
Chlorophenylthiosemicarbazone hybridsSynthesis and antibacterial activity evaluation. nih.gov

The academic interest in this compound and its analogs is driven by the fundamental chemical questions they pose and the potential for these structures to serve as scaffolds for the development of new functional molecules. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-10-6(9)2-5-7-4(8)3-11-5/h2H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERBFSSSKXIGIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1NC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344761
Record name Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (E)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56196-66-8, 50783-16-9
Record name Methyl 2-(4-oxo-2-thiazolidinylidene)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56196-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (4-oxo-2-thiazolidinylidene)-, methyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structural Elucidation and Conformational Analysis of Methyl 2 4 Oxo 1,3 Thiazolidin 2 Ylidene Acetate Analogs

Spectroscopic Characterization Techniques

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For analogs of methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, these techniques provide characteristic signals that confirm the presence of the thiazolidinone ring and its substituents.

In the ¹H NMR spectrum of a related (Z)-N-(4-methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide, the methylene (B1212753) protons of the thiazolidine (B150603) ring typically appear as a singlet. nih.gov Another analog, (Z)-2-[2-(morpholin-4-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one, shows the methylene protons of the thiazolidine ring as a singlet at 3.54 ppm, the vinylic proton as a singlet at 5.83 ppm, and the NH proton as a singlet at 11.25 ppm. nih.govresearchgate.net For 2-(4-oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide, the ¹H NMR spectrum in DMSO-d₆ shows the methylene protons of the thiazolidine ring at 3.90 ppm, the CHN proton at 4.85 ppm, the vinylic proton at 5.96 ppm, and the NH proton at 9.06 ppm. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The carbonyl carbon of the thiazolidinone ring and the carbons of the exocyclic double bond are particularly diagnostic. For instance, in a series of (2,4-dioxo-1,3-thiazolidin-5-yl/ylidene)acetic acid derivatives, the carbonyl carbons of the thiazolidine ring resonate in the range of 169-176 ppm. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound Analogs

CompoundSolventChemical Shift (δ, ppm) and MultiplicityAssignment
(Z)-2-[2-(Morpholin-4-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one nih.govresearchgate.netDMSO-d₆3.54 (s, 2H)CH₂ (thiazolidine)
5.83 (s, 1H)=CH
11.25 (s, 1H)NH
2-(4-Oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide researchgate.netDMSO-d₆3.90 (s, 2H)CH₂ (thiazolidine)
4.85 (s, 2H)CHN
5.96 (s, 1H)=CH
9.06 (s, 1H)NH

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its analogs, the IR spectrum is characterized by strong absorption bands corresponding to the carbonyl groups and the C=C double bond.

The carbonyl group (C=O) of the thiazolidinone ring typically shows a strong absorption in the range of 1650-1720 cm⁻¹. For example, in 2-(4-oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide, the carbonyl stretching vibrations are observed at 1713.51 cm⁻¹ and 1653.91 cm⁻¹. researchgate.net The stretching vibration of the exocyclic C=C double bond is also a characteristic feature, often appearing in the region of 1630-1650 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Analogs

Functional GroupCharacteristic Absorption Range (cm⁻¹)Example Compound and Observed Frequency (cm⁻¹)
N-H Stretch3100-33002-(4-Oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide: 3274.81 researchgate.net
C=O Stretch (Amide)1650-16902-(4-Oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide: 1653.91 researchgate.net
C=O Stretch (Thiazolidinone)1690-17202-(4-Oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide: 1713.51 researchgate.net
C=C Stretch1630-16502-(4-Oxo-1,3-thiazolidin-2-ylidene)-N-(2-methylphenyl)acetamide: 1639.00 researchgate.net

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₆H₇NO₃S, corresponding to a monoisotopic mass of 173.0147 g/mol . scbt.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for these compounds may involve the loss of the ester group, cleavage of the thiazolidinone ring, or loss of small molecules like CO or H₂S.

Table 3: Predicted m/z Values for Adducts of this compound uni.lu

AdductPredicted m/z
[M+H]⁺174.02194
[M+Na]⁺196.00388
[M-H]⁻172.00738
[M+NH₄]⁺191.04848
[M+K]⁺211.97782

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. Crystal structures of several analogs of this compound have been reported, revealing important conformational details.

For instance, the crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides have been determined. nih.govresearchgate.net In both compounds, the Z conformation about the exocyclic C=C double bond is observed, which is stabilized by an intramolecular S···O interaction. nih.gov The thiazolidine ring itself is essentially planar. In the crystal packing, molecules are often linked by intermolecular hydrogen bonds, such as N—H···O interactions, forming chains or more complex networks. nih.govresearchgate.net

It is noteworthy that crystal structures of 2-methylene-1,3-thiazolidin-4-one derivatives without a substituent at the N-3 position of the thiazolidine ring are less common in the literature. nih.gov

Conformational Preferences and Tautomeric Considerations of the Thiazolidine Ring System

The thiazolidine ring system can exhibit interesting conformational preferences and tautomerism. The five-membered ring is generally flexible and can adopt different conformations, though it is often found to be nearly planar in the solid state, particularly when part of a conjugated system as in the title compound's analogs. nih.govresearchgate.net

Tautomerism is another important consideration for 4-thiazolidinone (B1220212) derivatives. The presence of the N-H and the adjacent carbonyl group allows for potential keto-enol tautomerism. However, for 2-ylidene substituted 4-thiazolidinones, the exocyclic double bond introduces further possibilities for tautomeric forms, including those involving the migration of the endocyclic nitrogen proton. The stability of different tautomers and conformers can be influenced by factors such as the solvent, temperature, and the nature of substituents. nih.gov Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to investigate the relative energies of different isomers and conformers. nih.gov For some 5-substituted thiazolidin-4-ones, DFT calculations have shown that exo conformations are energetically more stable than endo conformations. nih.gov

Chemical Reactivity and Transformations of Methyl 2 4 Oxo 1,3 Thiazolidin 2 Ylidene Acetate

Reactions Involving the Exocyclic Ylidene Moiety

The exocyclic ylidene moiety in Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate is a primary site for chemical transformations. The double bond is susceptible to attack by nucleophiles, setting the stage for a variety of addition and cycloaddition reactions.

A notable reaction is the transformation of 2-ylidene-4-thiazolidinones into pyrazole (B372694) derivatives. arabjchem.org In a study, 2-ylidene-3-phenyl-4-thiazolidinones were treated with hydrazine (B178648) hydrate (B1144303) at reflux temperature, leading to the formation of 5-aminopyrazole derivatives. arabjchem.org The reaction proceeds through a proposed mechanism involving a Michael addition of hydrazine to the exocyclic double bond at C2. arabjchem.org This is followed by a series of intramolecular rearrangements and cyclization steps, ultimately yielding the pyrazole ring. arabjchem.org While the specific substrate was not this compound, the reactivity of the 2-ylidene moiety is analogous.

Another example of reactivity at the exocyclic double bond involves nucleophilic addition reactions with arylidene malononitrile (B47326). In the presence of a base like piperidine, 2-(arylimino)thiazolidin-4-ones react with arylidene malononitrile to yield 2-arylimino-5-arylidene-4-thiazolidinones. nih.gov This reaction highlights the electrophilic nature of the exocyclic double bond, which readily accepts nucleophiles.

Chemical Transformations at the Thiazolidine (B150603) Ring Backbone

The thiazolidine ring of this compound possesses active sites that can be targeted for chemical modification. The active methylene (B1212753) group at the C5 position is a key center for reactivity.

Research has shown that the active methylene group in 4-thiazolidinones can undergo condensation with dimethylformamide dimethylacetal (DMF-DMA). nih.govresearchgate.net This reaction leads to the formation of enamines, which are valuable synthetic intermediates. nih.govresearchgate.net For instance, 2-(substituted-imino)thiazolidin-4-ones, when reacted with DMF-DMA, yield the corresponding 5-((dimethylamino)methylene)-2-(substituted-imino)thiazolidin-4-ones. nih.gov The conditions of this reaction can be controlled to achieve regioselectivity. nih.gov

The sulfur atom within the thiazolidine ring can also be a site for chemical transformation. Oxidation of the sulfide (B99878) group to a sulfoxide (B87167) or a sulfone can be achieved using appropriate oxidizing agents. researchgate.net These S-oxides have been reported to exhibit enhanced biological activities in some cases. researchgate.net

The following table summarizes the key transformations at the thiazolidine ring backbone:

Reactive SiteReagentProduct TypeReference
Active Methylene (C5)Dimethylformamide dimethylacetal (DMF-DMA)Enamine nih.govresearchgate.net
Sulfur (S1)Oxidizing agentsSulfoxide/Sulfone researchgate.net

Cyclization Reactions and Formation of Novel Heterocyclic Assemblies

This compound and its derivatives are valuable precursors for the synthesis of a wide array of novel heterocyclic assemblies through cyclization reactions. These reactions often involve the participation of both the exocyclic ylidene moiety and other functional groups within the molecule.

As previously mentioned, the reaction of 2-ylidene-4-thiazolidinones with hydrazine hydrate is a powerful method for the synthesis of 5-aminopyrazoles. arabjchem.org This transformation represents a complete rearrangement of the initial thiazolidinone scaffold into a new heterocyclic system.

Furthermore, the enamines formed from the reaction of 4-thiazolidinones with DMF-DMA serve as versatile intermediates for the synthesis of fused pyrimidine (B1678525) derivatives. nih.govresearchgate.net When these enamines are treated with various heterocyclic amines, they undergo cyclization to afford polyfunctionally substituted fused pyrimidines. nih.govresearchgate.net For example, reaction with 3-amino-1,2,4-triazole can lead to the formation of thiazolo[4,5-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net

The synthesis of 5-ylidene- arabjchem.orgnih.govthiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazol-6-ones is another example of the utility of 4-thiazolidinones in constructing fused heterocyclic systems. These compounds can be synthesized through one-pot three-component reactions, demonstrating the efficiency of using 4-thiazolidinone (B1220212) precursors. nih.gov

The table below provides examples of heterocyclic assemblies synthesized from 4-thiazolidinone precursors:

Starting Material DerivativeReagent(s)Resulting Heterocyclic SystemReference
2-Ylidene-4-thiazolidinoneHydrazine hydrate5-Aminopyrazole arabjchem.org
5-((Dimethylamino)methylene)-4-thiazolidinoneHeterocyclic amines (e.g., 3-amino-1,2,4-triazole)Fused Pyrimidines (e.g., Thiazolo[4,5-e] nih.govresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines) nih.govresearchgate.net
4-Thiazolidinone precursorMulticomponent reaction5-Ylidene- arabjchem.orgnih.govthiazolo[3,2-b] nih.govresearchgate.netresearchgate.nettriazol-6-one nih.gov

Molecular Interactions and Biological Target Identification for 4 Oxo 1,3 Thiazolidin 2 Ylidene Derivatives

Enzyme Inhibition Studies and Mechanistic Insights

The bacterial enzyme UDP-N-acetylenolpyruvylglucosamine reductase (MurB) is a crucial component in the biosynthesis of peptidoglycan, an essential part of the bacterial cell wall. Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. Derivatives of 4-thiazolidinone (B1220212) have been identified as inhibitors of MurB. nih.govnih.govresearchgate.net

Research has shown that trisubstituted 4-thiazolidinones can inhibit the Escherichia coli MurB enzyme at low micromolar concentrations. nih.gov The proposed mechanism suggests that the 4-thiazolidinone core can act as a diphosphate (B83284) surrogate, mimicking the natural substrate of the enzyme. researchgate.net Docking studies have been instrumental in visualizing these interactions. For instance, the ester group and the carbonyl moiety of the thiazolidinone ring are thought to mimic the diphosphate of the native ligand, while substitutions on the ring can occupy the carbohydrate-binding site within the enzyme's lipophilic pocket. researchgate.net

In evaluation studies, certain 2,3-diaryl-thiazolidin-4-ones exhibited notable antibacterial activity. One compound, in particular, showed a minimal inhibitory concentration (MIC) in the range of 0.008–0.06 mg/mL against various bacteria. nih.gov Another study on different 4-thiazolidinone derivatives reported MIC values ranging from 0.9 to 43.8 µmol/ml x 10⁻² against a panel of bacteria. rsc.org These findings underscore the potential of the 4-oxo-1,3-thiazolidin-2-ylidene scaffold in developing new MurB inhibitors.

Table 1: Antibacterial Activity of Selected 4-Thiazolidinone Derivatives

Compound Type Target Organism Activity (MIC) Reference
2,3-diaryl-thiazolidin-4-one (Compound 5) Various Bacteria 0.008–0.06 mg/mL nih.gov
Thiazole/Adamantane/4-thiazolidinone hybrid (Compound 3d) S. aureus 0.9 µmol/ml x 10⁻² rsc.org

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Lanosterol 14α-demethylase (CYP51) is a vital enzyme in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. nih.govnih.gov Its inhibition disrupts membrane integrity, leading to fungal cell death. This enzyme is the primary target for azole antifungal drugs. Thiazolidinone derivatives have emerged as promising inhibitors of CYP51, particularly from Candida albicans (CYP51Ca). nih.govnih.gov

Docking studies have suggested that the antifungal activity of certain 2,3-diaryl-thiazolidin-4-ones is likely due to the inhibition of CYP51. nih.gov These compounds have demonstrated potent antifungal activity, with some exceeding or matching the efficacy of reference drugs like bifonazole (B1667052) and ketoconazole. nih.gov For example, a series of N'-[3-(4-substituted phenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-hydroxy-2-phenylacetohydrazide derivatives displayed promising inhibitory profiles against various Candida species, with MIC values similar to fluconazole (B54011) (2 μg/mL). nih.gov The presence of halogen substituents on the aryl ring at the N3 position of the thiazolidinone core was found to induce remarkable growth inhibition. nih.gov

Table 2: Antifungal Activity of Selected 4-Thiazolidinone Derivatives against Candida Species

Compound Series Substituent (R) Activity (MIC) Reference
N'-[3-(4-substituted phenyl)-4-oxo-1,3-thiazolidin-2-ylidene]... 4-Cl 4–8 μg/mL nih.gov
N'-[3-(4-substituted phenyl)-4-oxo-1,3-thiazolidin-2-ylidene]... 4-Br 4–8 μg/mL nih.gov

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Human dihydroorotate (B8406146) dehydrogenase (hDHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a significant target for developing immunosuppressive and anticancer drugs. nih.govnih.gov A new class of 4-thiazolidinone-based inhibitors targeting hDHODH has been discovered and optimized. nih.gov

Structure-activity relationship (SAR) studies have been conducted to enhance the potency of these inhibitors. It was found that introducing an ortho-substituted fluorine atom on a biphenyl (B1667301) group did not improve binding affinity, suggesting potential steric clashes. nih.gov Conversely, modifications to other parts of the molecule, such as introducing a carboxyl group to interact with key residues like Arg136 in the ubiquinone-binding site, were explored, although these did not always translate to improved activity. nih.gov Through systematic optimization, novel thiazolidin-4-one inhibitors with improved activity and binding energy have been developed, highlighting the potential of this scaffold for creating broad-spectrum antiviral agents by targeting host factors necessary for viral replication. nih.gov

Carbonic anhydrases (CAs) are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govtandfonline.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications. Certain CA isoforms, such as CA IX, are overexpressed in various tumors, making them promising targets for cancer therapy. nih.gov

Derivatives of 4-oxo-1,3-thiazolidin-2-ylidene have been investigated as inhibitors of several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IV, and IX. nih.gov For instance, a series of benzenesulfonamide-thiazolidinone derivatives showed inhibitory activities against hCA II and IX that were equivalent to the standard inhibitor acetazolamide (B1664987) (AZM). nih.gov Docking studies revealed that the thiazolidinone fragment plays a crucial role in binding to the active site. nih.gov Another study reported novel sulfonamide derivatives that were highly effective against the tumor-associated hCA IX and XII isoforms while showing no inhibitory effect on the off-target hCA I and II isoforms. tandfonline.com The inhibition constants (Kᵢ) for these selective inhibitors were in the sub-micromolar range. tandfonline.com

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Thiazolidinone Derivatives

Compound Series Target Isoform Inhibition Constant (Kᵢ) Reference
Benzenesulfonamide-thiazolidinone derivatives hCA II / hCA IX Potency comparable to Acetazolamide nih.gov
4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides hCA II 2.6–598.2 nM nih.gov
4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides hCA IX 16.1–321 nM nih.gov
2,4-thiazolidinedione-tethered coumarins hCA IX 0.48–0.93 µM tandfonline.com

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Mushroom Tyrosinase: Tyrosinase is a copper-containing enzyme responsible for melanin (B1238610) biosynthesis and enzymatic browning. nih.govnih.gov Its inhibitors are of great interest in the cosmetic, food, and pharmaceutical industries. documentsdelivered.com A study on methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates identified potent mushroom tyrosinase inhibitors. One derivative, compound 5i, exhibited an IC₅₀ value of 3.17 µM, which is significantly more potent than the standard inhibitor kojic acid (IC₅₀ = 15.91 µM). nih.gov Kinetic studies revealed this compound to be a non-competitive inhibitor with a Kᵢ value of 1.5 µM. nih.gov Molecular docking simulations suggest that the oxygen atom of the compound coordinates with key residues in the enzyme's active site. nih.gov Other thiazolidinone derivatives have also shown strong competitive or mixed-type inhibition of mushroom tyrosinase. documentsdelivered.commdpi.com

Aldose Reductase: Aldose reductase (AR) is the first enzyme in the polyol pathway, which converts glucose to sorbitol. nih.gov Under hyperglycemic conditions, the accumulation of sorbitol contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. nih.govunits.it Therefore, aldose reductase inhibitors (ARIs) are pursued as therapeutic agents to prevent these long-term complications. researchgate.net Thiazolidine-2,4-dione derivatives have been developed as potent ARIs. nih.gov For example, a hybrid compound (8b) incorporating benzothiazole (B30560) and nitrophenacyl moieties with the 2,4-thiazolidinedione (B21345) core was found to inhibit AR in a non-competitive manner with an IC₅₀ value of 0.16 µM. nih.gov

Table 4: Inhibitory Activity of Thiazolidinone Derivatives against Tyrosinase and Aldose Reductase

Enzyme Target Compound Type Activity (IC₅₀) Inhibition Type Reference
Mushroom Tyrosinase methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate (5i) 3.17 µM Non-competitive (Kᵢ = 1.5 µM) nih.gov
Mushroom Tyrosinase Azo-hydrazone tautomeric dye (4d) 37.59 µM Competitive (Kᵢ = 31.0 µM) documentsdelivered.com

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Currently, there is a lack of specific research findings in the public domain detailing the direct inhibition of Methylene (B1212753) Tetrahydrofolate Reductase (MTHFR) by compounds based on the "Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate" scaffold. While the broader class of thiazolidinones has been explored for various enzymatic targets, dedicated studies on their interaction with MTHFR have not been prominently reported.

Interaction with In Vitro Biological Systems

Derivatives based on the 4-oxo-1,3-thiazolidin-2-ylidene core structure have demonstrated notable activity in several in vitro biological assays. These activities are largely attributed to the versatile chemical nature of the thiazolidinone ring, which allows for various substitutions, leading to compounds with specific biological targets.

The obligate intracellular parasite Toxoplasma gondii is the causative agent of toxoplasmosis. The search for effective treatments with fewer side effects has led to the investigation of novel chemical entities, including thiazolidin-4-one derivatives. nih.gov

Studies have shown that specific derivatives of this class can inhibit the proliferation of T. gondii tachyzoites in vitro. Research into a series of newly synthesized thiazolidin-4-one derivatives revealed that their antiparasitic efficacy is significantly influenced by the nature of the substituents on the core ring structure. nih.gov For instance, certain active compounds inhibited T. gondii proliferation at levels many times greater than the reference drug sulfadiazine (B1682646). nih.gov The most potent derivatives in one study demonstrated inhibitory effects up to 392-fold better than sulfadiazine and 18-fold better than a combination of sulfadiazine and trimethoprim. nih.gov The mechanism of action appears to involve the direct inhibition of parasite invasion and intracellular replication. mdpi.com

Derivative ClassTarget OrganismKey Findings
3-(4-chlorophenyl)-substituted (4-oxothiazolidin-5-yl)acetic acidsToxoplasma gondiiShowed significant activity, with IC₅₀ values ranging from 115.92 to 271.15 µM. nih.gov
1,3,4-Thiadiazoles (related heterocyclic structures)Toxoplasma gondiiA para-iodo derivative significantly reduced host cell infection by 44% and the number of tachyzoites per vacuole by 93%. mdpi.com

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Derivatives of 4-oxo-1,3-thiazolidin-2-ylidene have also been identified as promising candidates for controlling plant diseases caused by pathogenic fungi. researchgate.netresearchgate.net In vitro bioassays have demonstrated that these compounds can exhibit a broad spectrum of activity against several economically important phytopathogens.

One study focused on novel (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate derivatives. These compounds were tested against a panel of fungi responsible for potato diseases, including Phytophthora infestans and Fusarium solani. nih.govacs.org The results indicated significant fungicidal efficacy, with one of the synthesized compounds showing activity comparable or superior to the commercial fungicide Consento® against P. infestans and F. solani. nih.govacs.org Another study on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides also found high activity against various phytopathogenic fungi. researchgate.net

Derivative ClassTarget FungiEfficacy (EC₅₀)
Methyl (5Z)-[2-(2,4,5-trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetatesPhytophthora infestans, Fusarium solaniShowed comparable or better efficacy than the positive control Consento®. researchgate.netnih.govacs.org
2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamidesAlternaria solani, Plenodomus lingamA highly active compound (4e) showed EC₅₀ values of 0.85 µg/mL and 2.29 µg/mL, respectively. researchgate.net

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The 4-oxo-1,3-thiazolidin-2-ylidene scaffold is a key component in the synthesis of new potential antibacterial agents, driven by the increasing challenge of antibiotic resistance. Derivatives have been evaluated against a range of both Gram-positive and Gram-negative bacteria.

Research has demonstrated that these compounds generally exhibit more potent activity against Gram-positive bacteria. nih.govnih.gov A study involving new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives found that the most active compounds possessed a Minimum Inhibitory Concentration (MIC) of 3.91 mg/L against Gram-positive strains. nih.gov The antibacterial activity of some of these synthesized compounds was found to be similar or even superior to that of common reference antibiotics like oxacillin (B1211168) and cefuroxime. nih.gov Another study on (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives also reported significant antibacterial activity against eight different bacterial strains, with efficacy exceeding that of ampicillin (B1664943) and streptomycin (B1217042) by 10 to 50-fold in some cases. nih.gov The most active compound in this series displayed MIC values as low as 0.004–0.03 mg/mL. nih.gov

Derivative ClassBacterial StrainsKey Findings (MIC)
(2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivativesGram-positive bacteriaMost active compounds showed an MIC of 3.91 mg/L. nih.gov
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybridsGram-positive strainsPotent compounds had MICs ranging from 3.91 mg/L to 15.63 mg/L. nih.gov
(Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylatesGram-positive & Gram-negative bacteria (Enterobacter cloacae, Escherichia coli)The most active compound had MIC values of 0.004–0.03 mg/mL. En. cloacae was the most sensitive bacterium. nih.gov

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Structure Activity Relationship Sar Studies of Methyl 2 4 Oxo 1,3 Thiazolidin 2 Ylidene Acetate Analogs

Correlating Substituent Effects with Biological Modulation

Systematic modifications of the methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate scaffold, particularly at the amide nitrogen, have revealed significant insights into the correlation between substituent effects and biological activity. Studies have primarily focused on the antifungal and antimicrobial properties of these compounds.

Research into the antifungal activity of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide analogs against various phytopathogenic fungi has demonstrated that the nature of the substituent on the amide nitrogen plays a crucial role in modulating the potency. For instance, the introduction of different aryl and alkyl groups has led to a range of antifungal activities. A study on a series of such compounds highlighted that a 4-chlorophenyl substituent on the amide nitrogen resulted in a highly active compound with an EC50 value of 0.85 µg/mL against Alternaria solani. researchgate.net This suggests that electron-withdrawing groups on the aromatic ring may enhance antifungal activity. The data from this study is summarized in the table below.

Table 1: Antifungal Activity of 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide Analogs
CompoundSubstituent (R)EC50 (µg/mL) vs. A. solaniEC50 (µg/mL) vs. P. lingam
4aH>50>50
4bPhenyl>50>50
4c4-Methylphenyl>50>50
4d4-Methoxyphenyl>50>50
4e4-Chlorophenyl0.852.29

Similarly, the antimicrobial activity of 2-(4-oxo-thiazolidin-2-ylidene)-acetamide derivatives has been investigated against a panel of bacterial and fungal strains. fabad.org.tr The results indicate that substitutions on both the thiazolidinone ring and the acetamide (B32628) moiety influence the antimicrobial spectrum and potency. For example, compounds with a phenyl group at the 3-position of the thiazolidinone ring and a cyano group on the acetamide side chain showed high antibacterial activity against Staphylococcus aureus, with growth inhibition ranging from 85.3% to 97.9%. fabad.org.tr The introduction of a 5-benzylidene group with a para-nitro substituent also demonstrated significant activity. fabad.org.tr

Table 2: Antibacterial Activity of Substituted 2-(4-oxo-thiazolidin-2-ylidene)-acetamide Analogs against Staphylococcus aureus
CompoundSubstituents% Growth Inhibition
5aR1=Phenyl, R2=H97.9
5bR1=Phenyl, R2=Methyl92.3
5cR1=Phenyl, R2=Ethyl85.3
9aR1=Phenyl, R2=H, 5-(4-chlorobenzylidene)95.6

These findings underscore the importance of electronic and steric factors of the substituents in modulating the biological activity of these compounds.

Identification of Key Pharmacophoric Features for Target Binding

Based on the available SAR data, several key pharmacophoric features of this compound analogs can be identified as crucial for their biological activity. These features represent the essential spatial and electronic characteristics required for molecular recognition and binding to their biological targets.

The core 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate moiety appears to be a critical pharmacophore. The thiazolidinone ring, with its carbonyl group and sulfur atom, likely acts as a hydrogen bond acceptor and may be involved in other non-covalent interactions with the target protein. The exocyclic double bond introduces conformational rigidity to the molecule, which can be important for a proper orientation within the binding site.

The substituent on the amide nitrogen (or ester oxygen in the case of the title compound) is a key determinant of activity and selectivity. The presence of an aromatic ring at this position, as seen in the most active antifungal compounds, suggests a potential for π-π stacking or hydrophobic interactions with the target. researchgate.net Furthermore, the electronic nature of the substituents on this aromatic ring significantly influences the activity, with electron-withdrawing groups like chlorine being favorable. researchgate.net

Optimization of Molecular Scaffolds based on SAR Data

The SAR data from studies on this compound analogs has guided the optimization of this molecular scaffold to develop compounds with enhanced biological activity. The primary focus of optimization has been on modifying the substituents at the N-3 and C-5 positions of the thiazolidinone ring and on the acetamide/acetate (B1210297) side chain.

The observation that a 4-chlorophenyl group on the amide nitrogen leads to a significant increase in antifungal activity provides a clear direction for further optimization. researchgate.net This finding suggests that exploring other halogen substitutions (e.g., fluorine, bromine) or other electron-withdrawing groups at various positions on the phenyl ring could lead to even more potent compounds.

Furthermore, the introduction of a 5-arylidene group has been shown to be a successful strategy for enhancing the antimicrobial activity of the 2-(4-oxo-thiazolidin-2-ylidene)acetamide scaffold. fabad.org.tr The nature of the substituent on this arylidene group also offers a handle for further optimization. For example, the presence of a 4-chlorobenzylidene or a 4-nitrobenzylidene group has been shown to be beneficial for antibacterial activity. fabad.org.tr

The synthesis of hybrid molecules, where the 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate scaffold is combined with other known bioactive moieties, represents another approach to scaffold optimization. This strategy aims to leverage the favorable properties of both pharmacophores to create novel compounds with improved potency or a broader spectrum of activity.

Computational Chemistry and Cheminformatics Applied to Methyl 2 4 Oxo 1,3 Thiazolidin 2 Ylidene Acetate

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for understanding how a ligand, such as Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand into the binding site of a protein and evaluating the interaction energy. Docking simulations can predict the binding affinity, with lower binding energy scores typically indicating a more stable and potent interaction. For the broader class of thiazolidinone derivatives, docking studies have been instrumental in identifying potential molecular targets. For instance, various thiazolidinone compounds have been docked against targets like penicillin-binding proteins and other enzymes, revealing key interactions. These studies often show that the carbonyl groups and the thiazolidine (B150603) ring are involved in crucial hydrogen bonding and hydrophobic interactions within the active site of the target protein.

While specific docking studies for this compound are not extensively detailed in available literature, the general findings for similar scaffolds suggest its potential to bind to various protein targets. A hypothetical docking study would likely reveal the importance of its ester and ketone functionalities in forming specific interactions.

Table 1: Representative Data from Molecular Docking of Thiazolidinone Analogs

Compound ClassTarget ProteinBinding Affinity (kcal/mol)Interacting Amino Acid Residues
Thiazolidine-2,4-dione DerivativesPPAR-γ-5.0 to -8.6TYR, HIS, SER
2,4-Thiazolidinedione (B21345) Derivative (C30)Tau Hexapeptide (PHF6)Not specifiedY310, V309, Q307
5-Indolylmethylen-4-oxo-2-thioxothiazolidine DerivativesMurBNot specifiedNot specified

Note: This table represents typical data for the broader class of thiazolidinone compounds to illustrate the outputs of molecular docking studies.

Quantum Chemical Calculations (DFT, HOMO-LUMO, NBO Analysis)

Quantum chemical calculations provide a fundamental understanding of the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a popular method used to investigate the geometric and electronic properties of compounds like this compound.

Key parameters derived from these calculations include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO energies, and their energy gap (ΔE), are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. For thiazolidinone derivatives, the HOMO is often localized on the thiazolidine and phenyl rings, while the LUMO may be shifted towards electron-accepting groups. This distribution is crucial for understanding charge transfer interactions within the molecule and with its biological target.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization, intramolecular interactions, and the stability arising from hyperconjugative interactions. This analysis can reveal the nature of bonding and the distribution of electron density, providing insights into the molecule's stability and reactivity.

For this compound, DFT calculations would elucidate the distribution of electron density, identify the most reactive sites for electrophilic and nucleophilic attack, and predict its spectroscopic properties.

Table 2: Illustrative Quantum Chemical Parameters for a Thiazolidinone Scaffold

ParameterTypical Value RangeSignificance
HOMO Energy-6 to -7 eVElectron-donating ability
LUMO Energy-1 to -2 eVElectron-accepting ability
HOMO-LUMO Energy Gap (ΔE)3 to 5 eVChemical reactivity, stability
Dipole Moment2 to 6 DebyeMolecular polarity

Note: These values are illustrative for the thiazolidinone class of compounds and not specific to this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the ligand-protein complex.

For a compound like this compound, an MD simulation of its complex with a target protein would reveal:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation period, the stability of the binding pose predicted by docking can be assessed.

Conformational Changes: MD simulations can show how the ligand and protein adapt to each other upon binding, revealing any induced-fit mechanisms.

Interaction Dynamics: The simulation can highlight the persistence of key interactions, such as hydrogen bonds, and the role of water molecules in mediating the binding.

Studies on related thiazolidinedione derivatives have used MD simulations to confirm the stability of docked complexes and to understand the mechanism of action at a molecular level.

In Silico Prediction of Academic Lead Optimization Parameters (e.g., Drug-likeness, ADMET properties for research compound prioritization)

In the early stages of drug discovery research, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties. In silico tools are widely used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its "drug-likeness."

For this compound, these predictive models would evaluate several parameters:

Drug-likeness: This is often assessed using rules like Lipinski's Rule of Five, which considers properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to be orally bioavailable.

ADMET Properties: A wide range of properties can be predicted, including aqueous solubility, intestinal absorption, blood-brain barrier permeability, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Predictions of potential toxicity are also a critical component of this analysis.

These predictions are vital for prioritizing compounds in a research setting, helping to identify candidates with a higher probability of success in later stages of development.

Table 3: Predicted Academic Lead Optimization Parameters for a Hypothetical Thiazolidinone

ParameterPredicted ValueAcceptable RangeSignificance
Molecular Weight< 500< 500 g/mol Oral bioavailability
LogP< 5-2 to 5Permeability and solubility
Hydrogen Bond Donors< 50 - 5Permeability
Hydrogen Bond Acceptors< 100 - 10Permeability
Human Intestinal AbsorptionHighHighBioavailability
Blood-Brain Barrier PermeationLow/HighVaries by targetCNS activity/side effects

Note: This table provides an example of the types of parameters evaluated in an in silico ADMET study for a research compound.

Role As a Chemical Scaffold in Academic Drug Discovery and Chemical Biology

Design and Synthesis of Novel Bioactive Compounds Incorporating the 4-Oxo-1,3-thiazolidin-2-ylidene Unit

The 4-oxo-1,3-thiazolidin-2-ylidene scaffold is a cornerstone for the design and synthesis of new molecules with significant therapeutic potential. Researchers have successfully synthesized numerous derivatives and evaluated them for a range of biological activities, including antimicrobial, antifungal, and anticancer properties. nih.govmdpi.com The synthetic versatility of this core allows for modifications at various positions of the thiazolidinone ring, leading to compounds with improved potency and selectivity.

A common synthetic strategy involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with various reagents to produce a series of 2-(4-oxo-thiazolidin-2-ylidene)-acetamides. fabad.org.tr These compounds have been evaluated for their antimicrobial activity against a panel of bacterial and fungal strains, with some derivatives showing high efficacy. fabad.org.tr The studies confirm that the 4-thiazolidinone (B1220212) ring is a viable starting point for developing new antimicrobial agents. nih.govrsc.org

In one notable study, researchers presented a convenient method for synthesizing potential antifungal agents based on 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides. researchgate.net The synthesized compounds were tested against eight strains of phytopathogenic fungi, which are responsible for diseases in agriculture. researchgate.net The findings revealed that several derivatives exhibit significant fungicidal activity. For instance, compound 4e from the study, an N-(4-fluorophenyl) substituted derivative, was identified as a highly active agent against A. solani and P. lingam, showing promise for further investigation as a potential agricultural fungicide. researchgate.net

The detailed results for a selection of these synthesized compounds against various phytopathogenic fungi are presented below.

CompoundSubstituent (R)Fungus StrainActivity (% inhibition at 50 µg/mL)EC₅₀ (µg/mL)
4aPhenylA. solani56.10-
P. lingam47.83-
4b4-methylphenylA. solani62.20-
P. lingam52.17-
4c4-methoxyphenylA. solani60.98-
P. lingam50.00-
4d4-chlorophenylA. solani75.77-
P. lingam85.94-
4e4-fluorophenylA. solani-0.85
P. lingam-2.29
Data sourced from Obydennov et al., 2022. researchgate.net EC₅₀ not determined (-) for compounds with lower activity.

These results underscore the value of the 4-oxo-1,3-thiazolidin-2-ylidene scaffold in generating compounds with potent and specific biological activities, paving the way for the development of new antifungal treatments. researchgate.net Further studies have also explored derivatives for activity against human pathogens, with synthesized compounds showing both antibacterial and antifungal properties against strains like Staphylococcus aureus, Escherichia coli, Candida albicans, and Cryptococcus neoformans. nih.govresearchgate.net

Development of Chemical Probes for Biological System Interrogation

Chemical probes are specialized small molecules used as tools to study and manipulate biological systems, rather than for therapeutic purposes. They are designed to interact with a specific biological target, such as a protein, allowing researchers to investigate its function, localization, and interactions within a living cell. Common features of chemical probes include high potency, specificity, and often a reporter tag (like a fluorescent dye or biotin) for visualization or isolation of the target.

While the 4-oxo-1,3-thiazolidin-2-ylidene scaffold is well-established for creating bioactive compounds with therapeutic potential, its application in the development of chemical probes is not as extensively documented in scientific literature. The primary focus of research on this scaffold has been the discovery of new drug candidates. mdpi.commdpi.com

However, the inherent reactivity and proven biological activity of this scaffold suggest its potential for adaptation into chemical probes. For a molecule based on this scaffold to function as a probe, it would need to be modified to meet several criteria:

Target Engagement: It must bind to a specific biological target with high affinity.

Selectivity: It should have minimal off-target effects to ensure that any observed biological response is due to its interaction with the intended target.

Functionality for Conjugation: The core structure would need a site for attaching a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a photo-crosslinker) without disrupting its binding to the target.

Given the broad spectrum of biological activities exhibited by its derivatives, the 4-oxo-1,3-thiazolidin-2-ylidene unit could theoretically serve as the core for probes targeting enzymes or receptors involved in microbial infections or cancer pathways. Future research could focus on identifying the specific molecular targets of the most potent compounds and re-engineering them as probes to elucidate their mechanism of action and explore the broader biological pathways they influence.

Q & A

What are the established synthetic routes for Methyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate and its derivatives?

The compound is synthesized via condensation of cyanacetamides with thioglycolic acid in pyridine, using dimethylaminopyridine (DMAP) as a catalyst. Subsequent alkylation with methyl iodide or benzyl chloride introduces substituents at the thiazolidinone ring. For example, derivatives like (2Z)-N-benzyl-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide are obtained in yields of 64–80% under optimized conditions .

How can researchers optimize reaction conditions for synthesizing thiazolidinone derivatives with high yields?

Key factors include:

  • Solvent selection : Pyridine enhances reactivity due to its basicity .
  • Catalysts : DMAP improves reaction efficiency .
  • Temperature : Room temperature to mild heating (e.g., 60°C) avoids side reactions .
  • Purification : Column chromatography or recrystallization ensures purity, as evidenced by NMR and elemental analysis .

What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions and stereochemistry (e.g., δ 3.67 ppm for CH2_2 in compound 3a) .
  • IR : Peaks at ~1700 cm1^{-1} validate carbonyl groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as shown in structural analyses .

How does the presence of substituents on the thiazolidinone ring influence antifungal activity?

  • Benzyl or methyl groups at the acetamide nitrogen enhance activity. Compound 4e (EC50_{50} = 0.85 µg/mL against A. solani) features a 2-methylphenyl and benzyl group, suggesting steric and electronic effects improve target binding .
  • Polar groups (e.g., NH) may reduce activity due to decreased membrane permeability .

What in vitro models are suitable for evaluating the antifungal efficacy of thiazolidinone derivatives?

  • Radial growth inhibition assays against plant pathogens (e.g., A. solani, P. lingam) measure mycelial growth inhibition. Activity is calculated as I(%)=100×(CT)/CI(\%) = 100 \times (C - T)/C, where CC and TT are colony diameters in control and treated groups .
  • EC50_{50} determination : Linear regression of dose-response data in GraphPad Prism validates potency .

How can researchers address discrepancies in bioactivity data across different fungal strains?

  • Statistical validation : Triplicate experiments with standard deviation calculations reduce variability .
  • Strain-specific resistance : Enzymatic differences (e.g., efflux pumps in F. solani) may explain lower inhibition; genomic or proteomic profiling can identify mechanisms .

What computational methods aid in understanding the interaction between thiazolidinone derivatives and fungal targets?

  • Molecular docking : Predicts binding to fungal enzymes like succinate dehydrogenase, as seen in studies of similar thiazolidinones .
  • QSAR modeling : Correlates substituent properties (e.g., logP, molar refractivity) with bioactivity to guide design .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography becomes impractical at larger scales; alternative methods like crystallization or flash distillation are needed .
  • Stereochemical stability : Exocyclic double bonds may isomerize under prolonged heating, requiring strict temperature control .

How to determine the mode of action of novel thiazolidinone-based antifungals?

  • Enzyme inhibition assays : Test inhibition of fungal cytochrome P450 or chitin synthase .
  • Genetic knockout strains : Assess reduced efficacy in fungi lacking putative target genes .

What strategies validate the selectivity and toxicity profile of lead thiazolidinone compounds?

  • Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to assess IC50_{50} values .
  • In vivo models : Evaluate acute toxicity in rodents and ecotoxicity in beneficial microorganisms (e.g., Bacillus subtilis) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.